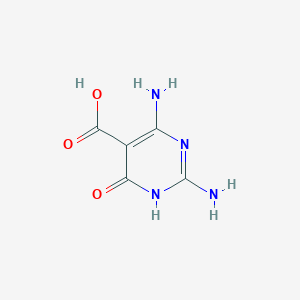
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4-diamino-6-chloropyrimidine as a starting material. The reaction conditions often include heating the compound in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various diseases and conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the enzyme GTP cyclohydrolase I, which is involved in the synthesis of tetrahydrobiopterin (BH4). This inhibition can lead to a decrease in nitric oxide production and affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as 2,4-diamino-6-hydroxypyrimidine and 2,4,5-triamino-6-hydroxypyrimidine .
Uniqueness
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is unique due to its specific structure and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical properties and reactivity. Its ability to inhibit GTP cyclohydrolase I also sets it apart from other similar compounds .
Biological Activity
Overview
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its diverse biological activities, particularly its role as an enzyme inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, especially those linked to nitric oxide dysregulation and cancer.
- Molecular Formula : C7H9N5O3
- Molecular Weight : Approximately 197.17 g/mol
- Structure : Characterized by the presence of two amino groups, a hydroxyl group, and a carboxylic acid group.
The primary mechanism of action for this compound involves the inhibition of GTP cyclohydrolase I , an enzyme critical in the de novo synthesis of tetrahydrobiopterin (BH4). This inhibition leads to decreased nitric oxide production, affecting various metabolic pathways and potentially providing therapeutic benefits in conditions characterized by excessive nitric oxide synthesis .
Enzyme Inhibition
- GTP Cyclohydrolase I Inhibition :
- Dihydrofolate Reductase Inhibition :
Anti-inflammatory Effects
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Inhibition Studies :
- Nitric Oxide Production :
Comparative Analysis
| Compound Name | Mechanism of Action | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Inhibits GTP cyclohydrolase I | Reduces nitric oxide production | Contains both amino and carboxylic groups |
| 2,4-Diamino-6-hydroxypyrimidine | Inhibits DHFR | Potential anti-cancer activity | Lacks carboxylic acid group |
| 5-Fluorouracil | Inhibits thymidylate synthase | Anti-cancer activity | Widely used chemotherapeutic agent |
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2,4-diamino-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O3/c6-2-1(4(11)12)3(10)9-5(7)8-2/h(H,11,12)(H5,6,7,8,9,10) |
InChI Key |
ZJMGLWGBBXWRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















